(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
This compound is a semisynthetic cephalosporin derivative characterized by structural modifications aimed at enhancing β-lactamase stability, pharmacokinetics, and antibacterial spectrum. Key features include:
Properties
Molecular Formula |
C15H18F2N6O7S2 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1/i2D2,3D2 |
InChI Key |
UHRBTBZOWWGKMK-NXILXUSRSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC(F)F)OC)OC2)C(=O)O |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core, introduction of the difluoromethylsulfanyl group, and incorporation of the tetrazole ring. The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and methoxy groups allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohols or other reduced derivatives.
Substitution: The tetrazole ring and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations. Its unique structure and functional groups make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s isotopic labeling (tetradeuterio) can be utilized in metabolic studies and tracing experiments. Its potential interactions with biological targets can also be explored for drug discovery and development.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in designing new pharmaceuticals with specific biological activities. Its ability to interact with various molecular targets can be investigated for therapeutic purposes.
Industry
In the industrial sector, the compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also find applications in fields such as electronics or nanotechnology.
Mechanism of Action
The mechanism of action of (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups and isotopic labeling can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Cephalosporins
Structural and Functional Differences
Pharmacokinetic and Efficacy Data
- Target Compound: Limited direct data, but deuterium substitution in similar compounds (e.g., E1100 in ) shows concentration-dependent protein binding (82–91% in humans) and dose-dependent clearance in rats (44.89–64.23 mL/h/kg). The deuterated hydroxyethyl group may reduce CYP450-mediated metabolism .
- Ceftriaxone : High serum protein binding (85–95%), long half-life (~8 hrs), and broad-spectrum activity against Streptococcus pneumoniae and Neisseria meningitidis due to triazine-thione stability .
- Moxalactam : Lower protein binding (~50%), excellent cerebrospinal fluid penetration, and activity against Bacteroides fragilis due to oxa-β-lactam structure .
- SQ 14,359: Active against β-lactamase-producing Enterobacteriaceae (MIC90 ≤ 2 µg/mL) but less effective against Pseudomonas aeruginosa .
Mechanistic Advantages
- The difluoromethylsulfanyl group in the target compound may enhance membrane permeability compared to non-fluorinated analogs (e.g., SQ 14,359), similar to fluorinated quinolones .
Research Findings and Challenges
- Synthesis: The deuterated hydroxyethyl tetrazole side chain requires specialized deuterated reagents (e.g., 1,1,2,2-tetradeuterio-2-hydroxyethyl iodide), increasing production costs compared to non-deuterated analogs like cefotaxime () .
- Antibacterial Activity: Preliminary studies on structurally similar 7-methoxy cephalosporins () suggest the target compound may exhibit MIC90 values ≤ 1 µg/mL against extended-spectrum β-lactamase (ESBL)-producing E. coli. However, P. aeruginosa coverage remains uncertain due to the absence of a cationic C-3 side chain (cf. ceftazidime, ) .
- Toxicity : Deuterium substitution may mitigate oxidative stress in renal tubules, a common issue with cephalosporins like cephaloridine .
Biological Activity
The compound (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy in different biological contexts.
Chemical Structure and Properties
The molecular structure of this compound is characterized by several functional groups that contribute to its biological activity. The presence of a bicyclic structure along with multiple heteroatoms (nitrogen and sulfur) enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22F2N4O5S3 |
| Molecular Weight | 532.56 g/mol |
| Solubility | Soluble in DMSO |
| pKa | 12.98 ± 0.60 (predicted) |
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, the compound displayed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli, while exhibiting a more potent effect against P. aeruginosa with an MIC of 6.25 µg/mL, compared to the reference drug Ciprofloxacin which had an MIC of 1 µg/mL .
Antioxidant Activity
The compound also shows promising antioxidant properties. It was evaluated using the DPPH radical scavenging assay, where it demonstrated a significant percentage inhibition of free radicals.
Table: Antioxidant Activity Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 75% |
The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism. Molecular docking studies suggest that it binds effectively to target proteins such as PqsR in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 1–3 hours post-administration. The half-life is estimated to be around 6–8 hours, allowing for once or twice daily dosing.
Safety and Toxicology
Toxicological assessments reveal that the compound exhibits low toxicity at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 200 mg/kg body weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
